The synthesis of 4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid typically involves multi-step organic synthesis techniques. Key steps may include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid can be represented using various structural notations:
CC(C)(O)c1ccccc1CCC(c2cccc(\C=C\c3ccc4ccc(Cl)cc4n3)c2)S(=O)CC5(CC(=O)O)CC5
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+
The compound features several functional groups including a chlorinated quinoline ring system, multiple aromatic rings, a sulfanyl group, and a branched aliphatic chain with hydroxyl and carboxylic acid functionalities .
The compound can undergo several chemical reactions typical for organic molecules containing aromatic systems and functional groups:
As a leukotriene antagonist, this compound exerts its effects by binding to leukotriene receptors (such as Cysteinyl leukotriene receptor 1), thereby inhibiting the action of leukotrienes which are involved in inflammatory responses. This mechanism is particularly relevant in conditions like asthma where leukotrienes contribute to bronchoconstriction and inflammation.
The binding affinity and selectivity for these receptors can be quantitatively assessed through various biochemical assays that measure receptor-ligand interactions .
Key physical properties include:
Chemical properties include:
The compound has a calculated log P value indicating its lipophilicity, which suggests it can cross biological membranes effectively .
This compound has potential applications in pharmacology as a model for studying leukotriene antagonists. Its structural characteristics may provide insights into designing new therapeutics targeting respiratory diseases such as asthma or allergic rhinitis.
Additionally, it serves as an analytical standard for quality control in pharmaceutical formulations containing Montelukast or related compounds .
CAS No.: 33776-88-4
CAS No.: 76663-30-4
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2